1-Phosphanyliodanuidylethanone;platinum

Description

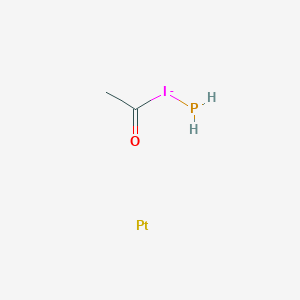

1-Phosphanyliodanuidylethanone;platinum is a platinum(II) complex featuring a hybrid ligand system comprising a phosphanyl group (PR₃) and an iodanuidylethanone moiety. This compound is of interest in coordination chemistry due to its unique electronic and steric properties, which arise from the combination of a soft phosphorus donor and a harder iodide-containing ligand. Such ligand systems are often employed to modulate the reactivity and stability of platinum complexes in catalytic and medicinal applications .

Properties

CAS No. |

62779-54-8 |

|---|---|

Molecular Formula |

C2H5IOPPt- |

Molecular Weight |

398.02 g/mol |

IUPAC Name |

1-phosphanyliodanuidylethanone;platinum |

InChI |

InChI=1S/C2H5IOP.Pt/c1-2(4)3-5;/h5H2,1H3;/q-1; |

InChI Key |

RYNOUVDWZMTTLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[I-]P.[Pt] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Phosphanyliodanuidylethanone;platinum involves several methods. One common method is the base-catalyzed reduction of platinum (IV) in ethylene glycol . Another method involves the phase transfer of a platinum (IV) precursor from water to toluene containing a phase-transfer catalyst, followed by reduction with sodium borohydride and capping with a stabilizing agent . Industrial production methods often involve the use of chloroplatinic acid and sodium rhodizonate, which are heated to produce platinum nanoparticles .

Chemical Reactions Analysis

1-Phosphanyliodanuidylethanone;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas, formic acid, and sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of organic pollutants using platinum nanoparticles can result in the formation of less hazardous species .

Scientific Research Applications

1-Phosphanyliodanuidylethanone;platinum has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, platinum compounds are used in cancer treatment due to their ability to form DNA adducts that inhibit cell division . Additionally, platinum nanoparticles are used in biosensors and fuel cells due to their excellent catalytic properties .

Mechanism of Action

The mechanism of action of 1-Phosphanyliodanuidylethanone;platinum involves its interaction with molecular targets such as DNA. Platinum compounds can form covalent bonds with DNA, leading to the formation of DNA adducts that inhibit replication and transcription . This ultimately results in the induction of apoptosis in cancer cells. The compound’s catalytic properties are also attributed to its ability to facilitate electron transfer reactions .

Comparison with Similar Compounds

Ligand Types and Coordination Geometry

Table 1: Ligand Donor Atoms and Coordination Modes in Platinum Complexes

- Phosphanyl vs. Nitrogen Ligands: Compared to dichloro(ethylenediamine)platinum(II), which uses nitrogen donors, the phosphanyl ligand in the target compound provides stronger σ-donor and π-acceptor properties, enhancing oxidative stability and catalytic activity in cross-coupling reactions .

- COD Ligands: Diphenyl(1,5-cyclooctadiene)platinum(II) employs a bidentate COD ligand, offering steric bulk that stabilizes the platinum center.

Electronic and Steric Effects

Phosphanyl-Iodide Synergy: The combination of a phosphanyl group (soft base) and iodide (hard base) creates a mixed-donor environment. This contrasts with sulfur-donor complexes like bis(sulfanylidene)platinum, where sulfur’s softness dominates, leading to lower redox activity but higher thermal stability .

Steric Considerations: Ethylenediamine ligands in dichloro(ethylenediamine)platinum(II) are smaller and more flexible, allowing for faster ligand substitution—critical in cisplatin-like anticancer mechanisms. The bulkier phosphanyl-iodanuidylethanone ligand in the target compound may slow substitution kinetics, favoring catalytic cycles over medicinal applications .

Reactivity and Stability

Table 2: Stability Constants and Reactivity

- Catalytic Activity : The target compound’s iodide ligand may facilitate oxidative addition steps in catalysis, similar to hydridoplatinum(II) complexes, but with greater selectivity due to steric hindrance from the phosphanyl group .

- Thermal Stability : Bis(sulfanylidene)platinum exhibits higher thermal stability (decomposition >250°C) compared to the target compound, which likely decomposes near 200°C due to weaker Pt–I bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.